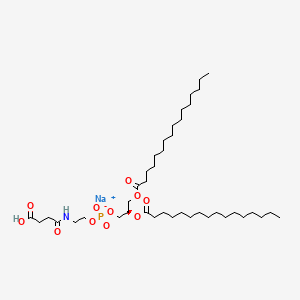
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate
Overview
Description
16:0 Succinyl PE, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)(DPPE), is a head group modified functionalized lipid. Functionalized lipids act as reporter molecules.
Scientific Research Applications
Copolymer Synthesis
Succinyl PE: plays a crucial role in the synthesis of copolymers. Specifically:
- PHEA-EDA-DPPE-GAL Copolymer : This copolymer is prepared using 16:0 Succinyl PE . It has applications in drug delivery systems, including:
Biophysical Studies
Biophysicists use 16:0 Succinyl PE to investigate lipid bilayer properties:
Mechanism of Action
Target of Action
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate, also known as 16:0 Succinyl PE, is a head group modified functionalized lipid . It acts as a reporter molecule and is primarily targeted towards the formation of liposomes , which are the main component of vesicles with concentric phospholipid bilayer membranes .
Mode of Action
The compound interacts with its targets by simulating the biological phospholipid membrane . This biomimetic approach tricks cells to recognize a device as part of their native environment, tightening the cell-chip coupling . The negative charges on the compound may influence neurite elongation and branching, highlighting the potential of surface charge to tune neuronal processes at the neuron–SLB interface .
Biochemical Pathways
The compound is involved in the production of PHEA-EDA-DPPE-GAL copolymer . This copolymer is used in the preparation of ribavirin (RBV) tripalmitate-loaded nanoparticles, acting as hepatic cell-targeted carriers for hepatitis C treatment . The compound’s role in this pathway suggests its potential influence on the citric acid cycle , as succinyl-CoA, a similar compound, is a branch point for the synthesis of heme .
Pharmacokinetics
It is known that the compound is a powder form and is stored at a temperature of -20°C . Its molecular formula is C41H77NO11PNa and it has a molecular weight of 814.01 .
Result of Action
The compound’s action results in the formation of liposomes that can be used to construct drug delivery systems for anti-cancer and anti-infection fields . In addition, it is used in the production of a copolymer that aids in the creation of hepatic cell-targeted carriers for hepatitis C treatment .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and storage conditions . It is stored at a temperature of -20°C The compound’s stability is maintained for 1 year .
properties
IUPAC Name |
sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBOJBLMMDIFP-GKEJWYBXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NNaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677169 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186800-61-3 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



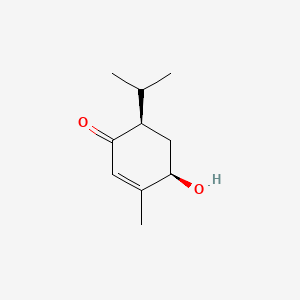
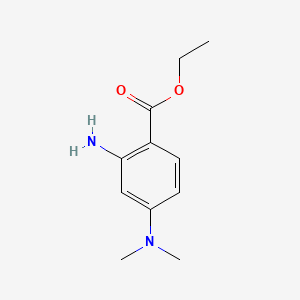

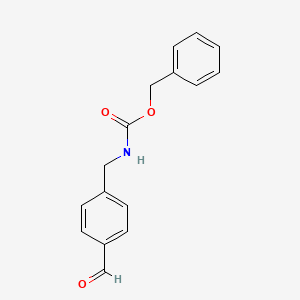
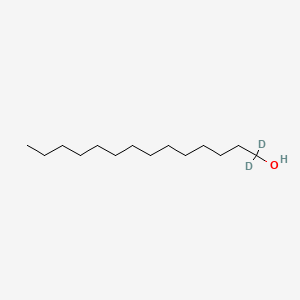
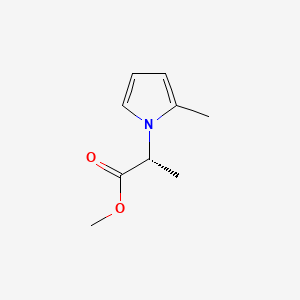




![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)